4-(2-Hydroxyethyl)benzene-1,3-diol

Beschreibung

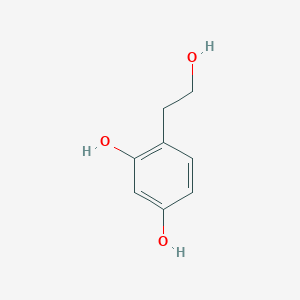

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,9-11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNXUPUGKABEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541958 | |

| Record name | 4-(2-Hydroxyethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101383-02-2 | |

| Record name | 4-(2-Hydroxyethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)benzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Hydroxyethyl Benzene 1,3 Diol

Strategies for Laboratory-Scale Synthesis

Conventional Organic Synthesis Routes

The most common route for preparing 4-substituted resorcinols involves an initial electrophilic acylation followed by a reduction step. google.comgoogle.com This method ensures the correct placement of the side chain on the aromatic ring.

Step 1: Acylation of Resorcinol (B1680541) The introduction of an acetyl group at the 4-position of the resorcinol ring is a key transformation, yielding the intermediate 2',4'-dihydroxyacetophenone (B118725). This is typically achieved through electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation or the Houben-Hoesch reaction. bncollegebgp.ac.infuture4200.com

Friedel-Crafts Acylation: This reaction involves treating resorcinol with an acylating agent, such as acetic acid, acetyl chloride, or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, FeCl₃) or a Brønsted acid. future4200.comnih.gov The highly activated resorcinol ring readily undergoes acylation. The hydroxyl groups direct the substitution primarily to the 4-position, which is sterically and electronically favored over the 2-position. jmchemsci.com Solvent-free systems using zinc chloride and an alkyl acid have also been developed for this purpose. google.com

Houben-Hoesch Reaction: This method uses a nitrile (like acetonitrile) and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) with gaseous hydrogen chloride. bncollegebgp.ac.inwikipedia.org The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to form the aryl ketone, 2',4'-dihydroxyacetophenone. wikipedia.org This reaction is particularly effective for polyhydroxy phenols like resorcinol. bncollegebgp.ac.inyoutube.com

Step 2: Reduction of the Acyl Group Once 2',4'-dihydroxyacetophenone is formed, the subsequent step is the reduction of the ketone carbonyl group to afford the final 4-(2-Hydroxyethyl)benzene-1,3-diol. This requires a selective reduction that converts the ketone to a secondary alcohol.

Catalytic Hydrogenation: This is a common method for reducing aryl ketones. Catalysts such as palladium on carbon (Pd/C) or nickel can be used under hydrogen pressure. google.com

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are capable of selectively reducing the ketone to a secondary alcohol without affecting the aromatic ring or the phenolic hydroxyl groups.

Stereoselective and Regioselective Approaches

Regioselectivity: The synthesis of this compound is fundamentally dependent on controlling the regioselectivity of the initial acylation step. The two hydroxyl groups of resorcinol are strong activating groups and direct electrophiles to the ortho and para positions (positions 2, 4, and 6). In Friedel-Crafts and Houben-Hoesch reactions, acylation occurs preferentially at the C-4 position due to a combination of steric hindrance at the C-2 position (between the two hydroxyls) and the powerful directing effect of the hydroxyl groups. Theoretical calculations have confirmed that acylation is most likely to occur at the para position, leading to a high yield of the 4-substituted product. jmchemsci.com

Stereoselectivity: The final product, this compound, is an achiral molecule as the side chain contains a primary alcohol. Therefore, stereoselective considerations are not applicable to its synthesis.

Scalable Industrial Synthesis Considerations

For the large-scale production of 4-substituted resorcinols, including this compound, economic and environmental factors are paramount. Industrial processes are optimized to minimize waste, avoid hazardous reagents, and use cost-effective catalysts.

Key considerations include:

Catalyst Choice: While classic Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and generate significant acidic waste. future4200.comresearchgate.net Industrial processes favor reusable heterogeneous catalysts or more environmentally benign Lewis acids like zinc chloride (ZnCl₂). google.comgoogle.com Methane sulfonic acid has also been explored as a metal-free catalyst alternative. asianpubs.org

Acylating Agent: Using carboxylic acids (e.g., acetic acid) as the acylating agent is preferable from a green chemistry perspective, as the only byproduct is water. This avoids the generation of corrosive HCl from acetyl chloride or the need to recycle acetic acid from acetic anhydride. future4200.com

Solvent-Free Conditions: Performing reactions without a solvent ("neat") can significantly reduce chemical waste and simplify product purification. Patents describe solvent-free systems for the acylation of resorcinol with an alkyl acid and zinc chloride. google.com

Reduction Method: For the reduction step, catalytic hydrogenation is often preferred in industrial settings over methods that use stoichiometric metal hydrides due to lower cost, higher atom economy, and easier product work-up. google.com

Precursor Chemistry and Reaction Pathways

The synthesis of this compound originates from simple and readily available precursors.

Resorcinol (Benzene-1,3-diol): This is the foundational aromatic precursor. It is produced industrially through methods such as the sulfonation of benzene (B151609) followed by alkali fusion or the oxidation of m-diisopropylbenzene. britannica.com

Two-Carbon Electrophile: The source of the two-carbon side chain is typically an acylating agent.

For the intermediate 2',4'-dihydroxyacetophenone, reagents like acetic acid , acetyl chloride , acetic anhydride , or acetonitrile (B52724) are used. google.comfuture4200.com

The primary reaction pathway is the electrophilic acylation of the resorcinol ring, followed by the reduction of the resulting ketone, as detailed in section 2.1.1.

Table 1: Precursors and Reaction Types for the Synthesis of this compound Intermediate

| Precursor 1 | Precursor 2 | Reaction Type | Intermediate Product |

|---|---|---|---|

| Resorcinol | Acetic Acid / Acyl Chloride | Friedel-Crafts Acylation | 2',4'-Dihydroxyacetophenone |

| Resorcinol | Acetonitrile / HCl | Houben-Hoesch Reaction | 2',4'-Dihydroxyacetophenone |

Derivatization and Functional Group Interconversions

The structure of this compound contains three hydroxyl groups—two phenolic and one primary aliphatic—which can be selectively modified. The phenolic hydroxyl groups are particularly important sites for derivatization.

Modifications at the Phenolic Hydroxyl Positions

The phenolic hydroxyl groups are weakly acidic and can be deprotonated to form phenoxide ions, which are potent nucleophiles. This reactivity allows for a range of functional group interconversions, primarily etherification and esterification. researchgate.net

Etherification: The formation of ethers, such as Resorcinol bis(2-hydroxyethyl)ether , can be accomplished through reactions like the Williamson ether synthesis. biosynth.com This involves treating the diol with a base (e.g., sodium hydroxide) to form the diphenoxide, which then reacts with an alkyl halide (e.g., 2-chloroethanol) to form the corresponding diether.

Esterification: The phenolic hydroxyl groups can be converted to esters by reacting with acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base. researchgate.net This reaction is often used to protect the hydroxyl groups or to modify the compound's properties. Various methods, including Fischer esterification and the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. rug.nl

These derivatization reactions are crucial for creating new molecules with tailored properties for various applications, from pharmaceuticals to polymer science. jmchemsci.com

Table 2: Summary of Synthetic Reactions

| Reaction Name | Substrate | Reagent(s) | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation | Resorcinol | Acyl Chloride/Anhydride, Lewis Acid | 4-Acylresorcinol |

| Houben-Hoesch Reaction | Resorcinol | Nitrile, HCl, Lewis Acid | 4-Acylresorcinol |

| Catalytic Hydrogenation | 4-Acylresorcinol | H₂, Pd/C or Ni catalyst | 4-Alkylresorcinol |

| Williamson Ether Synthesis | Phenolic -OH | Alkyl Halide, Base | Aryl Ether |

| Esterification | Phenolic -OH | Acyl Chloride/Anhydride, Base | Aryl Ester |

Unveiling the Chemical Versatility of this compound: A Focus on Synthetic Transformations

The resorcinol derivative, this compound, presents a molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aromatic core and a functionalized side chain, offers multiple avenues for chemical modification. This article delves into the synthetic methodologies and chemical transformations centered on this compound, specifically exploring the reactivity of its hydroxyethyl (B10761427) side chain and its behavior in aromatic substitution reactions, alongside its potential catalytic applications.

Transformations of the Hydroxyethyl Side Chain

The primary alcohol group on the ethyl side chain of this compound is a key site for a variety of chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives with tailored properties.

Key reactions involving the hydroxyethyl side chain include oxidation, esterification, and etherification. The oxidation of the primary alcohol can yield either (2,4-dihydroxyphenyl)acetaldehyde or (2,4-dihydroxyphenyl)acetic acid, depending on the strength of the oxidizing agent employed. Milder conditions favor the formation of the aldehyde, while more potent oxidants will lead to the carboxylic acid.

Esterification is readily achieved through reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst. For instance, treatment with acetic anhydride would produce 4-(2-acetoxyethyl)benzene-1,3-diol. Similarly, ether derivatives can be prepared, often via the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide that subsequently reacts with an alkyl halide.

| Reaction of Hydroxyethyl Side Chain | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | PCC, DMP (mild); KMnO₄, H₂CrO₄ (strong) | Aldehyde; Carboxylic Acid |

| Esterification | Carboxylic acid, Acid anhydride | Ester |

| Etherification | Alkyl halide, Base | Ether |

Electrophilic and Nucleophilic Aromatic Substitutions

The benzene-1,3-diol (resorcinol) core of the molecule is highly susceptible to electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups and direct incoming electrophiles to the positions ortho and para to themselves. Given that the 4-position is already substituted by the hydroxyethyl group, electrophilic attack is predicted to occur predominantly at the 2- and 6-positions of the aromatic ring.

Common electrophilic substitution reactions for such activated rings include halogenation, nitration, and sulfonation. Halogenation, for instance with bromine, is expected to proceed rapidly, potentially leading to di-substituted products. Nitration, using a mixture of nitric and sulfuric acids, must be conducted with care to control the extent of substitution due to the high reactivity of the substrate.

Conversely, nucleophilic aromatic substitution on the electron-rich resorcinol ring is generally unfavorable unless strong electron-withdrawing groups are present, which is not the case for this compound.

| Aromatic Substitution Reaction | Typical Reagents | Predicted Position of Substitution |

|---|---|---|

| Halogenation (e.g., Bromination) | Br₂ | 2- and 6-positions |

| Nitration | HNO₃, H₂SO₄ | 2- and/or 6-positions |

| Sulfonation | H₂SO₄ | 2- and/or 6-positions |

| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl Halide, Lewis Acid | 2- and/or 6-positions (may require protection of hydroxyl groups) |

Catalytic Applications in the Synthesis and Modification of Benzenediol Derivatives

While resorcinol and its derivatives are known to be precursors in the synthesis of various materials, including resins and pharmaceuticals, the specific catalytic applications of this compound are not extensively reported in the scientific literature. The presence of multiple hydroxyl groups suggests potential for the molecule to act as a ligand in metal-catalyzed reactions or as an organocatalyst.

The transformations of this compound itself can be viewed as a pathway to synthesize other benzenediol derivatives. For example, catalytic dehydrogenation of the side chain could yield a vinyl-substituted benzenediol, a valuable monomer for polymerization. Furthermore, catalytic oxidation offers a route to benzenediol derivatives bearing an acetic acid moiety. However, in these instances, the compound serves as a substrate for modification rather than a catalyst. The exploration of the catalytic activity of this compound remains an area for future research.

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(2-Hydroxyethyl)benzene-1,3-diol, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound. While specific experimental spectral data for this compound is not widely available in public databases, the expected ¹H and ¹³C NMR spectral features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons on the substituted benzene (B151609) ring would appear as a complex splitting pattern in the aromatic region (typically δ 6.0-7.5 ppm). The chemical shifts and coupling constants would be influenced by the positions of the three substituents. The two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain would present as two distinct multiplets in the aliphatic region. The protons of the methylene group attached to the aromatic ring (Ar-CH₂-) would likely resonate at a different chemical shift than the methylene group bearing the hydroxyl function (-CH₂-OH), with both expected to show coupling to each other. The protons of the three hydroxyl groups (two phenolic and one alcoholic) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all eight carbon atoms in the molecule. Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm) for the benzene ring carbons, with the carbons attached to the hydroxyl groups showing the most downfield shifts. Two signals in the aliphatic region (typically δ 30-70 ppm) would correspond to the two methylene carbons of the hydroxyethyl side chain.

A summary of anticipated ¹H and ¹³C NMR chemical shift ranges is presented in the table below.

| Proton/Carbon | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 7.5 | 100 - 130 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-CH₂ | - | 130 - 145 |

| Ar-CH₂- | 2.5 - 3.0 | 30 - 40 |

| -CH₂-OH | 3.5 - 4.0 | 60 - 70 |

| Phenolic OH | Variable | - |

| Alcoholic OH | Variable | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a monoisotopic mass of 154.0630 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. A key fragmentation pathway would involve the cleavage of the bond between the two methylene carbons of the side chain, leading to the formation of a stable benzylic cation. Another expected fragmentation is the loss of a water molecule from the hydroxyethyl side chain.

The predicted collision cross section (CCS) values for various adducts of this compound provide further structural information.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.07027 | 129.7 |

| [M+Na]⁺ | 177.05221 | 138.0 |

| [M-H]⁻ | 153.05571 | 130.0 |

| [M+NH₄]⁺ | 172.09681 | 149.2 |

| [M+K]⁺ | 193.02615 | 135.3 |

| [M+H-H₂O]⁺ | 137.06025 | 125.1 |

Data sourced from PubChem. uni.lu

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The C-O stretching vibrations would likely appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to show absorption maxima characteristic of a substituted benzene ring. Dihydroxybenzene derivatives typically exhibit strong absorption bands in the UV region. The presence of the hydroxyl and hydroxyethyl groups on the benzene ring will influence the position and intensity of these absorption bands.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of resorcinol (B1680541) derivatives. A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC system for this analysis would consist of:

Column: A C18 stationary phase is commonly employed for the separation of polar aromatic compounds.

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724) would be effective.

Detection: A UV detector set at a wavelength corresponding to one of the absorption maxima of the compound would provide sensitive detection.

The retention time of the compound would be dependent on the specific chromatographic conditions. This method can be validated for linearity, accuracy, precision, and robustness to ensure reliable purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although its polar nature and multiple hydroxyl groups may necessitate derivatization prior to analysis to improve volatility and chromatographic performance. Silylation is a common derivatization technique for compounds containing hydroxyl groups, replacing the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The GC separation would be performed on a capillary column with a suitable stationary phase, such as a non-polar or medium-polarity phase. The mass spectrometer would then provide mass spectra of the eluting components, allowing for their identification based on their fragmentation patterns and comparison to spectral libraries. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound does not appear to be publicly available. Therefore, detailed experimental data on its crystal system, space group, and precise atomic coordinates have not been reported.

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For a molecule like this compound, such a study would reveal the planarity of the benzene ring, the conformation of the hydroxyethyl side chain, and the hydrogen bonding network established by the hydroxyl groups. This information is invaluable for understanding the solid-state packing and the nature of non-covalent interactions that govern the crystal structure.

While experimental data is not available, a closely related compound, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, has been studied using single-crystal X-ray diffraction. This study revealed a planar core with a disordered hydroxyethyl chain, highlighting the conformational flexibility of this substituent. The crystal packing was dominated by hydrogen bonding. Although not directly applicable to this compound, this example illustrates the type of detailed structural insights that can be gained from X-ray crystallography.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Prediction

In the absence of experimental crystallographic data, computational chemistry and molecular modeling serve as powerful tools to predict the three-dimensional structure and conformational preferences of this compound. These methods utilize principles of quantum mechanics and classical mechanics to calculate the molecule's properties.

Conformational analysis of this compound would focus on the rotational freedom around the single bonds of the hydroxyethyl side chain. By systematically rotating these bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule.

Molecular modeling studies can also predict various physicochemical properties. Publicly available databases, such as PubChem, provide computed properties for this compound based on computational models. These properties offer valuable insights into the molecule's behavior.

Interactive Table of Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.16 g/mol | PubChem |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 154.062994 g/mol | PubChem |

| Topological Polar Surface Area | 60.7 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 116 | PubChem |

These predicted values suggest that this compound is a relatively small, polar molecule with the potential for significant hydrogen bonding. The rotatable bonds in the hydroxyethyl side chain indicate conformational flexibility.

Further computational studies, such as Density Functional Theory (DFT) calculations, could provide more accurate predictions of the electronic structure, vibrational frequencies, and reactivity of the molecule. Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule in different environments, such as in solution.

Biochemical and Biological Interactions: Mechanistic Investigations

Molecular Target Identification and Ligand Binding Studies

The primary molecular target identified for 4-(2-Hydroxyethyl)benzene-1,3-diol is tyrosinase, a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610). The structural characteristics of this compound, specifically its 1,3-benzenediol (resorcinol) moiety, are crucial for its interaction with this target. Resorcinol (B1680541) derivatives are recognized for their ability to bind to the active site of tyrosinase. This binding is attributed to the structural similarity of the phenolic portion of the molecule to tyrosine, the natural substrate of the enzyme. The interaction is a ligand-binding event where the compound occupies the catalytic center, preventing the substrate from accessing it.

Enzymatic Modulation: Inhibition and Activation Mechanisms

This compound functions as an inhibitor of tyrosinase. Research has demonstrated its ability to suppress both the monophenolase and diphenolase activities of the enzyme. The mechanism of this inhibition is competitive, meaning the compound competes with the natural substrate (L-tyrosine) for binding to the enzyme's active site.

Kinetic studies have quantified the inhibitory potency of this compound. It has been shown to inhibit mushroom tyrosinase with a half-maximal inhibitory concentration (IC₅₀) value of 13.0 µmol/L. Furthermore, when tested on tyrosinase within a cell-free extract of B16 melanoma cells, it exhibited an IC₅₀ of 32.5 µmol/L, proving to be more potent than other well-known inhibitors like kojic acid under the same conditions. The 4-substituted resorcinol skeleton is a key structural feature for potent tyrosinase inhibition.

| Enzyme Source | IC₅₀ (µmol/L) | Reference Compound | Reference IC₅₀ (µmol/L) |

|---|---|---|---|

| Mushroom Tyrosinase | 13.0 | - | - |

| B16 Melanoma Cell Lysate | 32.5 | Kojic Acid | 113 |

Mechanisms of Cellular Pathway Modulation and Signal Transduction

By inhibiting tyrosinase, this compound directly modulates the melanin biosynthesis pathway, also known as melanogenesis. This pathway is critical for pigment production in the skin. In a cellular context, the compound has been shown to dose-dependently inhibit melanin formation stimulated by α-melanocyte stimulating hormone (α-MSH) in intact B16 melanoma cells. This demonstrates that its enzymatic inhibition translates to a functional effect on a cellular signaling pathway, specifically the one initiated by α-MSH receptor activation which leads to increased tyrosinase activity and melanin production. The compound's action does not appear to affect gene expression but rather directly targets the enzymatic activity within the cell.

Redox Chemistry and Antioxidant Mechanisms in Vitro Systems

The chemical structure of this compound, containing a dihydroxybenzene moiety, is characteristic of phenolic antioxidants. Phenolic compounds are known to exert antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. This action terminates the chain reactions involved in oxidative damage.

While specific studies on the antioxidant activity of this compound are not extensively detailed in the provided context, the properties of dihydroxybenzenes are well-established. For instance, hydroquinone (B1673460) (1,4-dihydroxybenzene) and catechol (1,2-dihydroxybenzene) show significant radical scavenging potential. Resorcinol (1,3-dihydroxybenzene), the parent structure of the title compound, also possesses antioxidant capabilities, although it is sometimes considered weaker than its ortho and para isomers. The potential for this compound to act as an antioxidant is therefore high, with its redox chemistry likely involving the stabilization of the resulting phenoxyl radical through resonance within the aromatic ring.

Interactions with Biological Macromolecules (e.g., DNA, Proteins, Lipids)

The interaction of this compound with proteins is best exemplified by its specific binding to the enzyme tyrosinase, as detailed in sections 4.1 and 4.2.

Regarding its interaction with nucleic acids, studies on the parent compound, resorcinol, provide significant insights. Research on the binding properties between resorcinol and calf thymus DNA (ct-DNA) has shown a distinct interaction. The binding is primarily driven by electrostatic forces between the hydroxyl groups of the resorcinol molecule and the phosphate (B84403) skeleton of the DNA backbone researchgate.netnih.gov. Molecular docking simulations have further clarified that this binding occurs between the hydroxyl groups and the phosphorus-oxygen bonds of the DNA skeleton researchgate.netnih.gov. This suggests that this compound may interact with DNA in a similar non-intercalative, electrostatic manner. No specific research on its interactions with lipids was identified.

| Macromolecule | Type of Interaction | Binding Site/Mechanism |

|---|---|---|

| Protein (Tyrosinase) | Specific Binding (Inhibition) | Active site of the enzyme |

| DNA (based on Resorcinol) | Electrostatic Binding | Phosphate skeleton (P-O bonds) |

| Lipids | Not Determined | Not Determined |

Metal Ion Complexation and Coordination Chemistry in Bio-Mimetic Systems

The active site of tyrosinase contains a binuclear type 3 copper center, where two copper ions (CuA and CuB) are coordinated by histidine residues nih.govwikipedia.orgnih.govtandfonline.com. These copper ions are essential for the catalytic activity of the enzyme nih.govwikipedia.orgnih.govtandfonline.com. Phenolic compounds, particularly those with multiple hydroxyl groups like benzenediols, are known to be effective metal chelators.

The inhibitory mechanism of this compound on tyrosinase may involve the complexation or chelation of the copper ions within the enzyme's active site. The two hydroxyl groups of the resorcinol moiety can act as a bidentate ligand, coordinating with one or both of the copper ions. This interaction would disrupt the geometry of the active site and alter the redox state of the copper ions, thereby inactivating the enzyme. This chelation of the catalytic metal ions is a recognized mechanism for many polyphenolic tyrosinase inhibitors.

Structure Activity Relationship Sar and Rational Derivative Design

Principles of Rational Design for Modulating Biochemical Activities

Rational design is a targeted approach to creating new molecules with enhanced or specific biochemical activities. For 4-(2-Hydroxyethyl)benzene-1,3-diol, this involves a detailed understanding of its interaction with biological targets. Key strategies include:

Target-Based Design: This approach relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Derivatives of this compound can then be computationally designed to fit precisely into the target's binding site, optimizing interactions like hydrogen bonding and hydrophobic contacts.

Ligand-Based Design: When the target structure is unknown, this method utilizes the structures of known active molecules (ligands) to develop a pharmacophore model. This model defines the essential structural features required for activity, guiding the design of new derivatives with improved properties.

The goal is to modify the parent compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of newly designed molecules before their synthesis.

A study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which share the core resorcinol (B1680541) structure, successfully developed a QSAR model using NMR data. nih.gov This model demonstrated that the chemical shifts of protons in the hydroxyl groups and carbon atoms in the thiadiazole ring were critical descriptors for their antiproliferative activity against cancer cell lines. nih.gov The predictive power of such models, often validated by statistical methods like leave-one-out cross-validation, provides a rapid and reliable means to forecast the biological potential of novel derivatives. nih.gov

Impact of Substituent Effects on Biological Interactions

The biological activity of this compound can be finely tuned by introducing various substituents at different positions on the molecule.

Modifications to the aromatic ring of this compound can significantly influence its electronic properties and interactions with biological targets. Electrophilic aromatic substitution reactions are common methods for introducing new functional groups. libretexts.orgmasterorganicchemistry.commakingmolecules.compressbooks.pub

Halogenation: The introduction of halogen atoms like chlorine or bromine can alter the molecule's lipophilicity and electronic distribution, potentially enhancing binding affinity. masterorganicchemistry.comlibretexts.org

Nitration and Sulfonation: Adding nitro (NO₂) or sulfonic acid (SO₃H) groups can introduce strong electron-withdrawing properties and new hydrogen bonding capabilities. libretexts.orgpressbooks.publibretexts.org Nitration, in particular, can serve as a precursor for creating amino groups, which can be crucial for specific biological interactions. libretexts.org

Hydroxylation: Introducing additional hydroxyl groups can increase water solubility and provide more sites for hydrogen bonding, which is often critical for receptor binding. libretexts.org

The position of these substituents is also crucial. The directing effects of the existing hydroxyl groups on the resorcinol ring will influence where new substituents are added, leading to different isomers with potentially distinct biological activities.

Below is an interactive table summarizing common aromatic substitutions and their potential effects:

| Substitution Reaction | Reagents | Potential Effect on the Molecule |

| Halogenation (Cl, Br) | Cl₂/FeCl₃ or Br₂/FeBr₃ | Increases lipophilicity, alters electronic properties. masterorganicchemistry.comlibretexts.org |

| Nitration | HNO₃/H₂SO₄ | Adds a strong electron-withdrawing group, can be reduced to an amine. libretexts.orglibretexts.org |

| Sulfonation | Fuming H₂SO₄ | Adds a strongly acidic, water-solubilizing group. pressbooks.pub |

| Hydroxylation | Enzyme-catalyzed or chemical oxidation | Increases polarity and hydrogen bonding potential. libretexts.org |

The hydroxyethyl (B10761427) side chain offers another key site for structural modification. Its flexibility and the presence of a terminal hydroxyl group are important for biological interactions.

Chain Length and Branching: Altering the length or introducing branching in the side chain can impact how the molecule fits into a binding pocket. Studies on other molecules have shown that bulky substituents can hinder intermolecular packing and affect activity. mdpi.com

Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group can change the molecule's polarity and its ability to act as a hydrogen bond donor. For instance, esterification of the similar compound tyrosol has been shown to enhance its antioxidant activity. mdpi.com

Introduction of Other Functional Groups: Replacing the hydroxyl group with other functionalities, such as an amino group to create an analogue like 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol (B194893) (norepinephrine), can dramatically change the biological target and activity. nih.govnih.gov

The following table illustrates potential modifications to the hydroxyethyl side chain:

| Modification | Example Derivative Structure | Potential Impact on Activity |

| Esterification | 2-(2,4-dihydroxyphenyl)ethyl acetate | Alters polarity, may improve membrane permeability. |

| Amination | 4-(2-aminoethyl)benzene-1,3-diol | Introduces a basic center, changes receptor interaction profile. |

| Chain Extension | 4-(3-hydroxypropyl)benzene-1,3-diol | Modifies spatial orientation within a binding site. |

The two phenolic hydroxyl groups on the resorcinol ring are critical determinants of the molecule's activity. Their orientation and protonation state (pKa) are key to its interactions.

Hydrogen Bonding: These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in a protein's active site.

Acidity (pKa): Phenols are weak acids, and their pKa determines the extent to which they are deprotonated to form phenoxide ions at physiological pH. mdpi.com The resulting phenoxide is a stronger nucleophile and can engage in different types of interactions.

Redox Properties: The orientation of the hydroxyl groups can influence the molecule's redox potential. Moving a phenolic hydroxyl group from a solvent-exposed to a more buried position within a protein can increase its pKa and redox potential, indicating that the local environment significantly impacts its chemical properties. nih.gov

Synthesis and Mechanistic Characterization of Novel Derivatives

The creation of novel derivatives of this compound relies on a range of synthetic organic chemistry techniques. The synthesis of Schiff base derivatives from related sulfonohydrazides, for example, has been shown to produce compounds with various biological activities. eurekaselect.com

Once synthesized, the new compounds must be thoroughly characterized to confirm their structure and elucidate their mechanism of action. This typically involves:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the chemical structure of the synthesized derivatives. eurekaselect.commdpi.com

Biological Assays: In vitro and in vivo assays are conducted to evaluate the biological activity of the new compounds, such as their ability to inhibit an enzyme or interact with a receptor.

Mechanistic Studies: Further experiments are performed to understand how the most promising derivatives exert their biological effects at a molecular level.

Through this iterative process of design, synthesis, and characterization, the structure-activity relationships of this compound and its derivatives can be systematically unraveled, paving the way for the development of new molecules with tailored biochemical functions.

Environmental Fate and Ecotoxicological Considerations

Environmental Degradation Pathways (e.g., Photodegradation, Biodegradation, Chemical Hydrolysis)

The environmental persistence of 4-(2-Hydroxyethyl)benzene-1,3-diol is determined by its susceptibility to various degradation processes. The presence of a hydroxylated benzene (B151609) ring and an ethyl alcohol substituent suggests that photodegradation and biodegradation are likely to be significant removal mechanisms.

Photodegradation: Phenolic compounds are known to undergo photodegradation in aquatic environments. For instance, studies on resorcinol (B1680541) have shown that it can be degraded through photocatalytic processes using titanium dioxide (TiO2) and zinc oxide (ZnO) suspensions. nih.govnih.govmdpi.com The degradation of resorcinol in these systems is primarily driven by hydroxyl radicals. nih.govmdpi.com In the case of TiO2, both a positive hole and hydroxyl radicals are responsible for the oxidative degradation, while with ZnO, hydroxyl radicals are the principal species. nih.gov The degradation of resorcinol under sunlight irradiation has also been demonstrated, with intermediates such as 1,2,4-trihydroxy-benzene and 1,2,3-trihydroxy-benzene being identified. wikipedia.org Given the structural similarities, it is plausible that this compound would also be susceptible to photodegradation through similar hydroxyl radical-mediated pathways.

Biodegradation: Biodegradation is anticipated to be a primary route for the removal of this compound from the environment. Resorcinol is readily biodegradable, with studies showing complete degradation in aerobic screening tests. nih.gov For example, a 100% loss of UV absorbance was observed in 8 days, and the half-life in an aerobic screening test using activated sludge ranged from 0.16 to 0.24 days. nih.gov Fungal strains, such as Penicillium chrysogenum, have demonstrated the ability to degrade resorcinol. chemicalland21.com Furthermore, research on 4-alkylphenols indicates that anaerobic biodegradation can occur, with the degradation pathway involving the oxidation of the alpha carbon in the alkyl chain. nih.gov This suggests that the 2-hydroxyethyl group of this compound could be a site for initial microbial attack.

Chemical Hydrolysis: Due to the absence of hydrolysable functional groups, chemical hydrolysis is not expected to be a significant environmental fate process for this compound under typical environmental pH conditions (pH 5 to 9). researchgate.net

Assessment of Environmental Persistence and Bioaccumulation Potential in Ecosystems

The persistence of a chemical in the environment is a function of its degradation rate, while its bioaccumulation potential is related to its lipophilicity.

Environmental Persistence: Based on the ready biodegradability of its parent compound, resorcinol, this compound is not expected to be highly persistent in the environment. nih.gov Alkylphenols, a related class of compounds, are considered moderately persistent. thegoodscentscompany.com The degradation of alkylphenol ethoxylates in the environment can lead to the formation of more persistent alkylphenols like nonylphenol and octylphenol. nih.gov However, the presence of hydroxyl groups on the benzene ring of this compound likely increases its susceptibility to degradation compared to non-hydroxylated alkylphenols.

Physicochemical Properties and Bioaccumulation Potential of Resorcinol and a Related Compound

| Compound | Log P (o/w) | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

|---|---|---|---|

| Resorcinol | 0.8 | 2 (estimated) | Low nih.gov |

| 4-Ethylresorcinol (B1360110) | 1.731 (estimated) | Not available | Low (inferred) medchemexpress.com |

Mechanistic Ecotoxicology: Effects on Non-Target Organisms and Environmental Biota

The ecotoxicological effects of this compound can be inferred from data on similar phenolic compounds, which are known to be toxic to aquatic life.

Resorcinol is classified as harmful and very toxic to aquatic organisms. nih.gov Studies on catechols, another group of dihydroxybenzenes, have also demonstrated their toxicity to aquatic organisms. For instance, in chronic toxicity tests, catechol showed median lethal concentrations (LC50) of 3.66 mg/L for the water flea Ceriodaphnia dubia and 12.36 mg/L for the fathead minnow Pimephales promelas. nih.govnih.gov Alkylphenols are also known to be toxic to aquatic life, and their breakdown products can sometimes be more toxic than the parent compounds.

The mechanism of toxicity for phenolic compounds often involves disruption of cellular membranes and interference with metabolic processes. For example, 4-ethylresorcinol has been shown to have antioxidant effects and can inhibit lipid peroxidation. Catechol exposure in larval zebrafish has been linked to hypoactivity and effects on melanocytes. Given that this compound shares the resorcinol backbone, it is plausible that it could exert similar toxic effects on aquatic organisms.

Ecotoxicity Data for Structurally Related Phenolic Compounds

| Compound | Organism | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| Catechol | Ceriodaphnia dubia (water flea) | LC50 (chronic) | 3.66 mg/L | nih.govnih.gov |

| Catechol | Pimephales promelas (fathead minnow) | LC50 (chronic) | 12.36 mg/L | nih.govnih.gov |

Analytical Method Development for Environmental Monitoring and Detection

The detection and quantification of this compound in environmental matrices would likely employ methods developed for other phenolic compounds.

For the analysis of phenolic compounds in water samples, high-performance liquid chromatography (HPLC) with various detectors is a common technique. A study on the simultaneous determination of 17 phenolic compounds in surface water and wastewater utilized HPLC with a diode array detector (HPLC-DAD) following a solid-phase extraction (SPE) procedure for sample pre-concentration. For the analysis of resorcinol in water, gas chromatography-mass spectrometry (GC-MS) is also a recognized method, with a reported limit of quantification (LOQ) of 0.1 µg/L.

For solid environmental matrices like sediment and biota, analytical methods for 4-alkylphenols often involve ultrasound-assisted extraction followed by a solid-phase extraction clean-up step. nih.gov The subsequent analysis is frequently performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Given the structural similarity, these methods could likely be adapted for the analysis of this compound in various environmental samples.

Common Analytical Techniques for Phenolic Compounds in Environmental Samples

| Technique | Matrix | Key Features | Reference |

|---|---|---|---|

| HPLC-DAD | Surface water, Wastewater | Requires SPE pre-concentration, allows for multi-wavelength detection. | |

| GC-MS | Water | Provides high sensitivity and specificity. | |

| LC-MS/MS | Sediment, Biota | Often used after ultrasound-assisted extraction and SPE cleanup for complex matrices. | nih.gov |

Advanced Research Applications and Emerging Technologies

Applications in Advanced Materials Science and Polymer Chemistry

The bifunctional nature of 4-(2-Hydroxyethyl)benzene-1,3-diol, possessing two phenolic hydroxyl groups and one primary alcohol, allows it to act as a valuable monomer or chain extender in the synthesis of advanced polymers. While specific research on this exact molecule is emerging, the broader class of resorcinol (B1680541) derivatives has a well-established role in polymer chemistry, particularly in the creation of high-performance materials such as epoxy resins and copolyesters. researchgate.netresearchgate.net

The compound, also known as hydroxyethyl (B10761427) resorcinol (HER), is utilized as an aromatic diol chain extender for polyurethane prepolymers. gantrade.com Its compatibility with isocyanates like MDI makes it suitable for applications in cast polyurethanes and thermoplastic polyurethanes (TPUs). gantrade.com The resorcinol moiety can be incorporated into the polymer backbone to enhance thermal stability and mechanical properties. One of the key advantages of HER is its tendency to super-cool, making it less prone to solidification or precipitation compared to other chain extenders like hydroquinone-bis-hydroxyethyl ether (HQEE). gantrade.com

Furthermore, this compound is listed as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs) and as a building block in polymer science. Current time information in Bangalore, IN.bldpharm.com COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The defined geometry and reactive sites of this resorcinol derivative could enable the construction of novel framework structures.

The synthesis of advanced polymers often involves step-growth polymerization or chain polymerization techniques. mdpi.com Resorcinol derivatives can participate in reactions to form polyesters, and their incorporation into polymer chains can be verified using analytical techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance. researchgate.net The development of polymers from renewable resources is a significant area of research, and bio-based diols are being explored as sustainable alternatives to traditional petroleum-based monomers. nih.gov

Table 1: Potential Polymer Applications of this compound

| Polymer Type | Role of this compound | Potential Properties |

| Polyurethanes | Aromatic diol chain extender | Enhanced thermal stability, good compatibility with MDI |

| Covalent Organic Frameworks (COFs) | Organic monomer | Porous structure, potential for catalysis and sensing |

| Polyesters/Copolyesters | Monomer | Improved mechanical and thermal properties |

| Epoxy Resins | Precursor/Modifier | Increased adhesion and thermal stability |

Role in Analytical Chemistry: Reference Standards and Methodological Innovations

In analytical chemistry, the accurate quantification of chemical compounds is crucial. While specific methods for this compound are not extensively documented, the analytical techniques developed for its parent compound, resorcinol, provide a strong foundation. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of resorcinol and its derivatives in various matrices, including cosmetic and pharmaceutical formulations. nih.govsielc.comresearchgate.net

For instance, a reversed-phase HPLC method can be employed to separate a mixture of resorcinol and other components. sielc.com The development of such methods is essential for quality control and to ensure the concentration of these compounds in commercial products is within safe limits. nih.gov The analytical determination can also be achieved using spectrophotometric methods, where resorcinol reacts with a chromogenic agent to form a colored product that can be quantified. nih.gov

Given its status as a distinct chemical entity, this compound can serve as a reference standard for the identification and quantification of its presence as an impurity, metabolite, or synthetic product in complex mixtures. The availability of pure reference standards is fundamental for the validation of analytical methods, ensuring their accuracy, precision, and linearity.

Table 2: Analytical Methods for Resorcinol and its Derivatives

| Analytical Technique | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification in cosmetics and pharmaceuticals | nih.govsielc.comresearchgate.net |

| Spectrophotometry | Formation of a colored indophenol (B113434) derivative | Quantitative determination in solutions | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and mass-based detection | Identification of trace impurities | - |

Utilization as Chemical Probes for Investigating Biological Systems

The resorcinol scaffold is a key feature in a variety of biologically active molecules and has been explored for its use in chemical probes. nih.govnih.gov A significant application of the parent compound, resorcinol, is as a spectrofluorometric probe for detecting hypochlorous acid (HOCl) scavenging activity in biological samples. acs.org This assay is based on the principle that the fluorescence of resorcinol is quenched upon chlorination by HOCl. acs.org Antioxidants in a sample compete with resorcinol for HOCl, thus preserving the fluorescence. This method has been successfully applied to measure the HOCl scavenging activity of tissue homogenates. acs.org

This established use of resorcinol suggests that this compound could also be developed as a chemical probe. The hydroxyethyl group could be further functionalized to tune its solubility, cell permeability, or targeting specificity. The development of such probes is crucial for understanding the role of reactive oxygen species like HOCl in various physiological and pathological processes.

Derivatives of resorcinol have also been investigated for their potential as anticancer agents. wikipedia.org The ability to synthesize and study a library of resorcinol derivatives is important for establishing structure-activity relationships and identifying lead compounds for drug development. researchgate.net

Radiochemical Synthesis and Imaging Applications for Research Ligands

While there is currently no specific literature detailing the radiochemical synthesis and imaging applications of this compound, the development of radiolabeled ligands for Positron Emission Tomography (PET) is a major area of research in molecular imaging. rsc.orgnih.govchemrxiv.orgfrontiersin.org PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level.

The general process involves labeling a molecule that binds to a specific biological target (e.g., a receptor or enzyme) with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). frontiersin.orgnih.gov The resorcinol scaffold is present in some compounds that have been investigated as potential PET imaging agents.

Given its structure, this compound could potentially serve as a precursor for the synthesis of PET ligands. The hydroxyl groups could be sites for radiolabeling, for example, through O-alkylation with a radiolabeled alkyl halide. Alternatively, the aromatic ring could be labeled via electrophilic substitution. The development of such radioligands would require extensive research, including the synthesis of appropriate precursors, optimization of radiolabeling conditions, and in vitro and in vivo evaluation of the resulting radiotracer.

Q & A

Q. How do structural modifications of benzene-1,3-diol derivatives influence their bioactivity, such as enzyme inhibition or antimicrobial effects?

- Enzyme Inhibition : Substituents like phenylethyl groups enhance Butyrylcholinesterase (BChE) binding. For example, 4-(1-phenylethyl)benzene-1,3-diol (Ki ≈ 0.1 µM) shows strong inhibition via hydrophobic interactions and hydrogen bonding in the BChE active site .

- Antimicrobial Activity : Azo derivatives (e.g., 4-(p-tolyldiazenyl)benzene-1,3-diol) exhibit MIC values >32 mg mL⁻¹ against S. aureus. Structure-activity relationships (SAR) suggest electron-withdrawing groups (e.g., -NO₂) enhance potency .

Q. What computational strategies are effective for designing benzene-1,3-diol-based inhibitors for neurodegenerative disease targets?

- Virtual Screening : Molecular docking (e.g., AutoDock Vina) and MD simulations prioritize derivatives with high binding affinity to BChE. ADME predictions (e.g., Lipinski’s Rule of Five) filter candidates with poor bioavailability .

- Case Study : 4-[2-(2,4-dihydroxyphenyl)ethyl]benzene-1,3-diol (1j) showed a binding energy of −9.2 kcal/mol against BChE, correlating with experimental IC₅₀ values .

Q. How can flow injection analysis (FIA) systems be designed for trace metal detection using benzene-1,3-diol derivatives?

- System Design : Azo derivatives (e.g., 4-((4-methoxyphenyl)diazenyl)benzene-1,3-diol) act as chromogenic ligands in FIA. A reaction coil (R.C.) optimizes mixing between the ligand and metal ions (e.g., Pb²⁺), with detection via UV-Vis at λmax ≈ 450 nm .

- Sensitivity : Limits of detection (LOD) ≤0.1 µg mL⁻¹ are achievable by tuning carrier flow rates (e.g., 1.5 mL min⁻¹) and reaction coil length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.